Furfurylidene thiocarbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

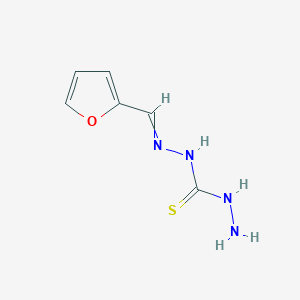

Molecular Formula |

C6H8N4OS |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

1-amino-3-(furan-2-ylmethylideneamino)thiourea |

InChI |

InChI=1S/C6H8N4OS/c7-9-6(12)10-8-4-5-2-1-3-11-5/h1-4H,7H2,(H2,9,10,12) |

InChI Key |

GKIIBFCAIUTNGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C=NNC(=S)NN |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation of Furfurylidene Thiocarbohydrazide

Ligand Characterization and Coordination Modes

The coordination behavior of furfurylidene thiocarbohydrazide (B147625) is dictated by the availability of its donor atoms and the flexible nature of its backbone.

Furfurylidene thiocarbohydrazide possesses several potential coordination sites, primarily the nitrogen and sulfur atoms. The thiocarbohydrazide moiety (-NH-NH-C(S)-NH-NH-) provides both hydrazinic nitrogens and the thione sulfur as potential donor sites. The imine nitrogen of the azomethine group (-CH=N-) formed during the condensation with furfural (B47365) is also a key coordination site.

The molecule can exist in tautomeric forms, the thione and thiol forms. In the solid state, it typically exists in the thione form (C=S). However, upon complexation with a metal ion, it can deprotonate and coordinate in the thiol form (C-S⁻), which enhances the diversity of its coordination modes. nih.gov

The furan (B31954) ring introduces an oxygen atom, which can also participate in coordination, although this is less common compared to the nitrogen and sulfur atoms. The involvement of the furan oxygen as a donor atom would lead to the formation of a larger chelate ring and is dependent on the metal ion's size, charge, and coordination preferences.

This compound can act as a multidentate ligand, binding to metal ions in various ways. It commonly behaves as a bidentate ligand, coordinating through the azomethine nitrogen and the thione/thiol sulfur atom, forming a stable five-membered chelate ring. mdpi.comcore.ac.uk This (N,S) donor set is a prevalent coordination mode for thiocarbohydrazone-based ligands.

Depending on the reaction conditions and the nature of the metal ion, it can also exhibit tridentate or even tetradentate behavior. For instance, in its deprotonated form, it can coordinate through the phenolic oxygen (if a hydroxyl group is present on the aldehyde precursor), the azomethine nitrogen, and the thiol sulfur. While furfural itself does not have a phenolic group, derivatives of furfural could introduce such functionality. Furthermore, both hydrazine (B178648) nitrogen atoms can potentially get involved in coordination, leading to bridging modes and the formation of polynuclear complexes. The flexibility of the thiocarbohydrazide backbone allows it to adapt to the stereochemical requirements of different metal centers, resulting in a variety of coordination geometries, including square planar, tetrahedral, and octahedral. core.ac.ukresearchgate.netnih.gov

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with heating.

A wide array of complexes with first-row transition metals have been synthesized and characterized. yu.edu.jo These complexes often exhibit interesting magnetic and spectral properties. The synthesis usually involves the direct reaction of an alcoholic solution of the ligand with an aqueous or alcoholic solution of the metal salt, such as chlorides or acetates. nih.gov

Table 1: Examples of First-Row Transition Metal Complexes with Furfurylidene Thiocarbohydrazone and Related Ligands

| Metal Ion | Proposed Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | [Cu(L)Cl] | Tetracoordinate | yu.edu.jo |

| Ni(II) | [Ni(L)Cl₂] | Tetracoordinate | yu.edu.jo |

| Co(II) | [Co(L)₂] | Tetracoordinate | yu.edu.jo |

| Fe(III) | [Fe(L)Cl₂] | Tetracoordinate | yu.edu.jo |

| Zn(II) | [Zn(L)Cl] | Tetracoordinate | yu.edu.jo |

L represents the furfurylidene thiocarbohydrazone ligand.

The complexation of this compound extends to the f-block elements. The larger ionic radii and higher coordination numbers of lanthanide and actinide ions allow for the formation of complexes with higher ligand-to-metal ratios and varied coordination geometries. nih.gov The synthesis of these complexes often requires careful control of pH and stoichiometry. While specific studies on this compound with all the listed ions are not abundant, related thiocarbohydrazone complexes have been reported. nih.govsapub.org For instance, lanthanum(III) and praseodymium(III) complexes with thiocarbohydrazide have been synthesized. sapub.org The interaction of ligands containing similar donor atoms with uranyl (UO₂²⁺) ions has also been studied. nih.gov

The stoichiometry of the resulting metal complexes is highly dependent on the molar ratio of the reactants, the nature of the metal ion, the solvent, and the pH of the reaction medium. nih.gov Both 1:1 and 1:2 metal-to-ligand ratios are commonly observed. core.ac.ukyu.edu.jo In some cases, binuclear or polynuclear complexes can be formed, especially when the ligand acts in a bridging fashion. nih.gov The choice of the metal salt can also influence the stoichiometry; for example, the counter-ion can sometimes participate in coordination.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(II) chloride |

| Nickel(II) chloride |

| Cobalt(II) chloride |

| Iron(III) chloride |

| Zinc(II) chloride |

| Samarium(III) nitrate |

| Uranyl(VI) nitrate |

| Cerium(III) nitrate |

| Thorium(IV) nitrate |

| Lanthanum(III) chloride |

| Praseodymium(III) chloride |

| Furfural |

Structural Configurations of Metal Complexes

Elucidation of Proposed Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar, Tetragonal Pyramidal)

The coordination geometry of metal complexes containing this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants. The ligand can act as a neutral bidentate or a mononegative bidentate or tridentate species, leading to a variety of structural possibilities.

Octahedral Geometry: This is a common coordination geometry for this compound complexes, particularly with transition metals like Ni(II), Co(II), and Cu(II). sapub.org In these complexes, the metal ion is typically coordinated to two or three ligand molecules, which can bind through the sulfur atom and a nitrogen atom of the hydrazone moiety. sapub.org For instance, complexes of the type [M(L)₃]X₂ (where M = Cu, Ni, Co; L = thiocarbohydrazide; X = ClO₄, NO₃, Cl) have been reported to exhibit pseudooctahedral symmetry. sapub.org In some cases, solvent molecules or counter-ions can also occupy coordination sites to complete the octahedral geometry. researchgate.net For example, a molybdenum complex with a derivative of thiocarbohydrazone was found to have a distorted octahedral geometry, with a solvent molecule completing the coordination sphere. researchgate.net Similarly, a Cu(II) complex with thiocarbohydrazide in a 1:2 metal-to-ligand ratio has been proposed to have an octahedral geometry. core.ac.uk

Tetrahedral Geometry: Tetrahedral arrangements are also observed, especially with metal ions that favor a coordination number of four, such as Zn(II). researchgate.net In these cases, the ligand typically acts as a bidentate donor. For instance, some metal complexes of thiocarbohydrazone ligands have been found to exhibit tetrahedral structures. researchgate.net A Zn(II) complex with an isonicotinohydrazide derivative, a related class of compounds, was found to have a distorted tetrahedral arrangement. researchgate.net

Square Planar Geometry: This geometry is often seen with d⁸ metal ions like Ni(II) and Pd(II), as well as with Cu(II) under certain conditions. researchgate.netmdpi.com In these complexes, the metal ion is typically coordinated to the ligand in a tetradentate fashion or to two bidentate ligands in a coplanar arrangement. mdpi.com For example, some metal complexes of thiocarbohydrazone ligands have been shown to adopt a square planar geometry. researchgate.netiiste.org A Cu(II) complex with a thiocarbohydrazone derived from salicylaldehyde (B1680747) was proposed to have a square planar geometry. core.ac.uk

Tetragonal Pyramidal Geometry: This less common geometry has been proposed for some this compound complexes. For instance, a Co(II) complex with a thiocarbohydrazone ligand was suggested to have a square pyramidal geometry. nih.gov In another study, a square pyramidal geometry was proposed for a vanadium complex where the ligand coordinates through the pyridine (B92270) and triazine rings. researchgate.net

Interactive Data Table: Proposed Geometries of Metal Complexes with Thiocarbohydrazide Derivatives

| Metal Ion | Proposed Geometry | Ligand System | Reference |

| Molybdenum | Distorted Octahedral | Thiocarbohydrazone | researchgate.net |

| Cu(II) | Octahedral | Thiocarbohydrazide | core.ac.uk |

| Ni(II) | Pseudooctahedral | Thiocarbohydrazide | sapub.org |

| Co(II) | Pseudooctahedral | Thiocarbohydrazide | sapub.org |

| Zn(II) | Distorted Tetrahedral | Isonicotinohydrazide derivative | researchgate.net |

| Various | Tetrahedral | Thiocarbohydrazone | researchgate.net |

| Various | Square Planar | Thiocarbohydrazone | researchgate.netiiste.org |

| Cu(II) | Square Planar | Thiocarbohydrazone from salicylaldehyde | core.ac.uk |

| Co(II) | Square Pyramidal | Thiocarbohydrazone | nih.gov |

| Vanadium | Square Pyramidal | Ligand with pyridine and triazine rings | researchgate.net |

Analysis of the Influence of Metal Ion and Counter-Ion on Complex Architecture

The final architecture of a metal complex with this compound is a delicate balance of several contributing factors, with the identity of the metal ion and its associated counter-ion playing a pivotal role.

Influence of the Metal Ion: The intrinsic properties of the metal ion, such as its size, charge, and preferred coordination number and geometry, are primary determinants of the complex's structure. For example, smaller, highly charged ions may favor higher coordination numbers and more compact structures. The d-electron configuration of transition metals significantly influences their preferred geometry; for instance, d⁸ ions like Ni(II) often favor square planar arrangements. mdpi.com The asymmetry of thiocarbohydrazone ligands can induce different coordination geometries to accommodate the electronic requirements of redox-active metals like copper, which may require a shift between tetragonal and tetrahedral fields. nih.gov The structural diversity observed in a series of coordination polymers highlights the critical influence of the metal center on the resulting architecture. researchgate.net

Coordination Template Effects in Directing Complex Synthesis

The synthesis of certain complex macrocyclic or polynuclear structures involving this compound can be facilitated by a "template effect," where the metal ion acts as a scaffold, directing the stereochemical course of the condensation reaction. In this process, the metal ion organizes the reacting components (e.g., thiocarbohydrazide and a carbonyl compound) in its coordination sphere, promoting a specific cyclization or condensation pathway that might not be favored in the absence of the metal ion.

While direct evidence for template synthesis specifically involving this compound is not extensively detailed in the provided search results, the principle is well-established in the coordination chemistry of related ligands. The formation of both mononuclear and dinuclear complexes from thiocarbohydrazones, which possess an extra metal-binding motif compared to thiosemicarbazones, suggests that the metal ion can play a crucial role in assembling the final structure. nih.gov The synthesis of coordination polymers with Schiff bases derived from thiocarbohydrazide also points towards the directing influence of the metal ion in forming extended structures. sapub.org The formation of specific isomers, such as cis or trans isomers of metal complexes with triazole ligands derived from thiocarbohydrazide, could also be influenced by a template effect. sapub.org

Spectroscopic and Advanced Structural Characterization of Furfurylidene Thiocarbohydrazide and Its Complexes

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups within Furfurylidene thiocarbohydrazide (B147625) and for observing changes in its vibrational modes upon complexation.

The FT-IR spectrum of free Furfurylidene thiocarbohydrazide exhibits several characteristic absorption bands that are key to its identification. The formation of the Schiff base is confirmed by the appearance of a strong band corresponding to the azomethine group (C=N) and the absence of the initial carbonyl (C=O) peak from furfural (B47365). nih.gov The azomethine stretching vibration, ν(C=N), is typically observed in the range of 1666-1509 cm⁻¹. nih.govresearchgate.net

The thioamide group (-NH-C(S)-NH-) gives rise to a set of characteristic bands. These are not single-frequency vibrations but are due to complex mixing of C=S stretching, C-N stretching, and N-H deformation modes. The thioamide I band, primarily associated with C-H and C-N vibrations, and the thioamide II band, with contributions from N-H and C-N modes, appear in the 1600-1500 cm⁻¹ region. The band with a significant contribution from ν(C=S) stretching is typically found at lower frequencies, often in the 885-815 cm⁻¹ range. researchgate.net Additionally, the spectrum shows bands for N-H stretching vibrations, usually seen as sharp peaks around 3300-3100 cm⁻¹, and vibrations associated with the furan (B31954) ring. researchgate.net The furan ring C-H and C-C stretching vibrations occur between 3241-1033 cm⁻¹. globalresearchonline.net

Table 1: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Azomethine | ν(C=N) | 1666 - 1509 | nih.govresearchgate.net |

| Amino | ν(N-H) | 3300 - 3100 | researchgate.net |

| Thioamide (Thione) | ν(C=S) | 885 - 815 | researchgate.net |

| Furan Ring | C-O-C stretch | ~1140 | globalresearchonline.net |

When this compound acts as a ligand to form metal complexes, its FT-IR spectrum undergoes noticeable changes, providing strong evidence of coordination. The most significant shift is typically observed for the azomethine ν(C=N) band, which moves to a lower frequency (a negative shift). researchgate.net This shift indicates that the nitrogen atom of the azomethine group is involved in the coordination to the metal ion. The donation of electron density from the nitrogen to the metal center weakens the C=N double bond, reducing its vibrational frequency.

Similarly, a shift in the thioamide band, particularly the ν(C=S) vibration, to a lower wavenumber suggests the coordination of the sulfur atom to the metal ion. researchgate.net This shift is attributed to the formation of a metal-sulfur (M-S) bond, which weakens the C=S bond. The involvement of both the azomethine nitrogen and the thione sulfur in coordination confirms the bidentate nature of the ligand. Furthermore, the appearance of new, typically weak, bands at lower frequencies (below 500 cm⁻¹) can often be assigned to the stretching vibrations of the newly formed metal-nitrogen, ν(M-N), and metal-sulfur, ν(M-S), bonds. ekb.eg

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound in solution, providing detailed information about its proton and carbon environments.

The ¹H NMR spectrum of this compound provides a clear map of the different types of protons in the molecule. The proton of the azomethine group (-CH=N-) typically appears as a distinct singlet in the downfield region, often around 8.50 ppm. dergipark.org.tr The protons of the furan ring resonate in their characteristic region, generally between 6.39 and 7.82 ppm. acgpubs.org Protons attached to nitrogen atoms (N-H) are also observable and often appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. These N-H protons can be found in a wide range, sometimes as far downfield as 11-14 ppm. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data for structural confirmation. The carbon atom of the azomethine group (>C=N) is particularly diagnostic, with its resonance appearing significantly downfield, in the range of 153-166 ppm. dergipark.org.tracgpubs.org The carbons of the furan ring and any other aromatic systems will show signals in the typical aromatic region (approximately 100-155 ppm). acgpubs.org The thione carbon (C=S) resonance is also a key indicator, though its detection can sometimes be challenging. Its chemical shift is highly deshielded, often appearing around 178 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Group | Typical Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| ¹H | Azomethine (-CH=N) | ~8.50 | dergipark.org.tr |

| ¹H | Furan Ring (Ar-H) | 6.39 - 7.82 | acgpubs.org |

| ¹H | Amine/Amide (-NH) | 11.0 - 14.0 | nih.gov |

| ¹³C | Azomethine (>C=N) | 153 - 166 | dergipark.org.tracgpubs.org |

| ¹³C | Furan Ring (Ar-C) | 100 - 155 | acgpubs.org |

Thiocarbohydrazide and its derivatives, including this compound, can exist in different tautomeric forms in solution. The primary equilibrium is the thione-thiol tautomerism, where the molecule can exist as the thione form (containing a C=S bond and N-H protons) or the thiol form (containing a C-S-H bond and a C=N bond within the chain).

NMR spectroscopy is a powerful technique to study this phenomenon. researchgate.net In many cases, the compound exists predominantly as one tautomer, which results in a single set of NMR signals. The presence of the thione form is supported by the observation of the N-H proton signals and the characteristic ¹³C signal for the C=S carbon. researchgate.net If a significant population of the thiol tautomer were present, a distinct signal for the S-H proton would be expected, and the chemical shifts of adjacent carbons would be altered. Variable-temperature NMR studies can also provide insights into the dynamics of the tautomeric equilibrium. mdpi.com For thiosemicarbazide (B42300) derivatives, studies have often confirmed that the thione form is the most stable and predominant in solution. researchgate.net

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which are related to the system of conjugated π-electrons. The spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions.

The high-intensity bands observed at shorter wavelengths (typically in the 250-350 nm range) are generally assigned to π→π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of the conjugated system formed by the furan ring and the azomethine group. dergipark.org.trresearchgate.net

Lower intensity bands, which may appear as shoulders at longer wavelengths (above 350 nm), are often attributed to n→π* transitions. researchgate.net These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. Upon coordination to a metal ion, these absorption bands can shift (either to shorter or longer wavelengths), and new bands, such as d-d transitions for transition metals, may appear, indicating the formation of a complex. dergipark.org.tr

Table 3: Typical Electronic Transitions for this compound

| Transition Type | Chromophore | Typical Wavelength Range (nm) | Reference(s) |

|---|---|---|---|

| π→π* | Furan ring, C=N | 250 - 350 | dergipark.org.trresearchgate.net |

Characterization of Ligand-Based Electronic Transitions (π-π, n-π)**

The electronic spectrum of Schiff base ligands, such as those derived from thiocarbohydrazide, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These bands are primarily attributed to electronic transitions within the molecule's chromophores. For this compound, these transitions originate from the furfural and thiocarbohydrazone moieties.

The furfural group contains a conjugated system of double bonds and a heteroatom, giving rise to high-energy π-π* (pi to pi star) transitions. Furfural itself is known to exhibit a primary absorption peak around 278 nm, which corresponds to this π-π* electron transfer of its aldehyde functional group. core.ac.uklibretexts.orgwikipedia.org Another significant transition is the n-π* (n to pi star) transition, which involves the excitation of a non-bonding electron from the nitrogen or sulfur atoms of the thiocarbohydrazide core to an antibonding π* orbital. These transitions are typically of lower energy and intensity compared to π-π* transitions.

In a related thiocarbohydrazone derived from salicylaldehyde (B1680747), electronic spectra recorded in DMF showed two main absorption bands at 345 nm and 400 nm, which can be assigned to these ligand-based π-π* and n-π* transitions. core.ac.uk The presence of the azomethine group (-CH=N-) is crucial to the electronic properties, and its formation is a key step in creating the extended conjugation observed in these Schiff base ligands. researchgate.net

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Moiety |

| π-π | 270 - 350 | Furan ring, C=N (azomethine) |

| n-π | 350 - 450 | C=S (thione), -NH2, N (azomethine) |

Table 1: Typical ligand-based electronic transitions for this compound, based on data from related compounds.

Analysis of Ligand-to-Metal Charge Transfer (LMCT) and d-d Transitions in Metal Complexes

Upon complexation with transition metals, the electronic spectrum of this compound undergoes significant changes. Coordination to a metal ion typically causes a shift in the ligand's intrinsic π-π* and n-π* transitions and, more importantly, leads to the appearance of new absorption bands. mdpi.com These new bands are crucial for understanding the coordination environment of the metal ion.

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the movement of electron density from a ligand-based orbital (often from the sulfur or nitrogen atoms) to a vacant or partially filled d-orbital of the metal center. researchgate.netnih.gov These transitions are generally intense and are a hallmark of the formation of a coordination complex. nih.gov For instance, the deep purple color of permanganate (B83412) ion is due to an intense LMCT transition. researchgate.net

d-d Transitions are electronic transitions that occur between the d-orbitals of the transition metal ion, which are split in energy by the ligand field. These transitions are typically much weaker than LMCT bands and are characteristic of the geometry of the complex (e.g., octahedral or tetrahedral) and the specific metal ion. researchgate.netnih.gov For example, a Cu(II) complex with thiocarbohydrazide in an octahedral geometry displays a d-d transition band around 430 nm. core.ac.uk Similarly, polynuclear complexes involving thiocarbohydrazide and various transition metals like Mn(II), Co(II), and Ni(II) have been synthesized, with their spectral data suggesting tetrahedral or octahedral geometries. nih.gov The shift in these bands upon changing the metal ion or the ligand environment provides valuable information about the electronic structure of the complex.

| Complex Type | Transition | Typical Wavelength (nm) | Inferred Geometry |

| Cu(II)-Thiocarbohydrazide | d-d | 430 | Octahedral core.ac.uk |

| Ni(II)-Thiosemicarbazone | d-d | 960, 1300, 1600 | Distorted Octahedral sapub.org |

| Sn(IV)/M(II)-Thiocarbohydrazide | Charge Transfer / d-d | Varies | Tetrahedral or Octahedral nih.gov |

Table 2: Examples of electronic transitions observed in metal complexes of thiocarbohydrazide and related ligands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structural components of newly synthesized compounds through fragmentation analysis. For this compound, specifically the common 1,5-bis(furfurylidene) derivative, the molecular ion peak (M+) would confirm its molecular formula (C₁₁H₁₀N₄OS) and weight (246.29 g/mol ).

The fragmentation pattern provides a molecular fingerprint, revealing how the molecule breaks apart under ionization. libretexts.org For thiocarbohydrazone Schiff bases, fragmentation often occurs at the weaker bonds. Expected fragmentation pathways for 1,5-bis(furfurylidene)thiocarbohydrazide would include:

Cleavage of the C-N or N-N bonds of the hydrazone linkage.

Loss of the furfural moiety (C₅H₄O).

Fission of the thiocarbonyl group (C=S).

Studying the mass spectra of related compounds provides insight into these patterns. For example, analysis of other complex thiocarbohydrazones shows distinct fragmentation that helps confirm the proposed structure. researchgate.net Similarly, studies on peptides with alkali metal ion attachment show characteristic fragmentation at peptide bonds, analogous to the hydrazone linkage. tandfonline.comresearchgate.net

| Compound Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Potential Key Fragments |

| 1,5-Bis(furfurylidene)thiocarbohydrazide | C₁₁H₁₀N₄OS | 246.29 | [M-C₅H₄O]⁺, [C₅H₅N₂S]⁺, [C₅H₅O]⁺ |

| Thiocarbohydrazide | CH₆N₄S | 106.15 | [M-NH₂]⁺, [CH₃N₂S]⁺ |

Table 3: Predicted molecular weight and potential fragments for this compound and its parent compound.

Advanced Characterization Techniques for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. Analysis of this compound and its metal complexes by XRD can confirm their crystallinity and, in the case of single-crystal XRD, provide precise information about the unit cell parameters, space group, and molecular geometry.

Powder XRD patterns can distinguish between amorphous and crystalline materials and can be used as a fingerprint for a specific compound. researchgate.netrsc.org Studies on related furfuraldoxime complexes with Ru(III) and Rh(III) have used powder XRD to suggest a monoclinic crystal system. orientjchem.org For a different thiosemicarbazone ligand, single-crystal X-ray analysis revealed a triclinic crystal system, providing detailed bond lengths and angles. nih.gov The successful crystallization and XRD analysis of numerous Schiff base complexes demonstrate the power of this technique in unambiguously determining their three-dimensional structures. acs.orgmdpi.com

| Compound Type | Crystal System | Space Group | Reference Finding |

| Ru(III)/Rh(III)-Furfuraldoxime Complex | Monoclinic | Not specified | Suggested by powder XRD data. orientjchem.org |

| Trichlormethiazide | Triclinic | P-1 | Determined from powder XRD data. nih.gov |

| (E)-N-methyl-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide | Orthorhombic | P2₁2₁2₁ | Determined by single-crystal XRD. researchgate.net |

Table 4: Examples of crystal structures determined for related Schiff bases and their complexes.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of solid materials at the micro- and nanoscale. For this compound and its complexes, SEM analysis would provide valuable information about their particle shape, size distribution, and surface texture. While thiocarbohydrazide itself is used as a conductive linker in SEM sample preparation for biological specimens, studies on the morphology of its derivatives are also important. researchgate.net For instance, SEM has been employed to study the surface of bis-ferrocenyl-hydrazide metal complexes, revealing details about their structure and homogeneity. rsc.org Such analysis can show whether the synthesized material consists of well-defined crystals, amorphous aggregates, or has a porous structure, which can be relevant for applications in catalysis or materials science.

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. Schiff bases and their metal complexes are of great interest due to their potential luminescent properties. researchgate.net The furan ring, being a heteroaromatic system, can enhance the level of conjugation and influence the photophysical characteristics of the molecule. nih.gov

Studies have shown that furfural-based Schiff base ligands can act as effective "antenna" ligands, absorbing energy and transferring it to a complexed metal ion, which then emits light. researchgate.net For example, europium(III) complexes with furfural-based Schiff base ligands emit strong red light, while terbium(III) complexes emit green light. researchgate.net Other Schiff bases, such as one derived from furopyrimidinone, show weak fluorescence that is significantly enhanced upon selective binding to a metal ion like Zn²⁺, demonstrating potential for use in fluorescent sensors. nih.gov The emission properties are highly dependent on the structure of the ligand and the nature of the metal ion, with solid-state films often showing stronger luminescence than solutions. researchgate.net

| Compound Type | Emission Color | Activating Ion | Key Finding |

| Polymer-Schiff Base-Eu(III) Complex | Red | Eu³⁺ | Ligand sensitizes strong red emission. researchgate.net |

| Polymer-Schiff Base-Tb(III) Complex | Green | Tb³⁺ | Ligand sensitizes green emission. researchgate.net |

| Furopyrimidinone-Schiff Base + Zn(II) | Light Blue | Zn²⁺ | Fluorescence is significantly enhanced upon complexation. nih.gov |

Table 5: Photoluminescence properties of related furfural-based Schiff bases and their metal complexes.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that possess one or more unpaired electrons. This method is particularly valuable in the characterization of paramagnetic metal complexes of this compound. The ESR spectrum provides detailed information about the electronic structure and the coordination environment of the metal center.

In the case of paramagnetic complexes, such as those involving copper(II), the ESR spectrum is characterized by the g-tensor and hyperfine coupling constants. The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is analogous to the chemical shift in NMR spectroscopy. The hyperfine coupling constants arise from the interaction of the electron spin with the nuclear spins of the metal ion and any coordinating ligand atoms.

For many copper(II) complexes with thiocarbohydrazone ligands, the ESR spectra are recorded at both room temperature (in solution) and at low temperatures (in a frozen state). The spectra often exhibit features characteristic of a d⁹ system in a particular geometric environment. For instance, the ESR spectra of some copper(II) complexes with related thiosemicarbazone ligands show patterns typical of a square planar or tetragonally distorted octahedral geometry. researchgate.net

The analysis of the g-tensor components (g∥ and g⊥) can provide insights into the nature of the metal-ligand bonding and the geometry of the complex. youtube.com For many copper(II) complexes, g∥ > g⊥ > 2.0023, which is indicative of an unpaired electron residing in the dx²-y² orbital, a common feature for copper(II) complexes with a square-planar or elongated octahedral geometry. youtube.com The magnitude of the g-values and the hyperfine splitting constants are sensitive to the covalency of the metal-ligand bonds.

Superhyperfine splitting may also be observed in the ESR spectra of these complexes. This splitting arises from the interaction of the unpaired electron with the nuclear spins of the ligand atoms, such as nitrogen, that are directly coordinated to the metal ion. researchgate.net The presence and pattern of superhyperfine splitting provide direct evidence of the atoms involved in the coordination sphere.

Table 1: Representative ESR Spectral Data for a Copper(II) Thiosemicarbazone Complex

| Parameter | Value |

| g∥ | 2.17 |

| g⊥ | 2.04 |

| A∥ (G) | 95 |

Note: This data is representative of a typical copper(II) complex with a thiosemicarbazone ligand and is provided for illustrative purposes. The actual values for this compound complexes may vary.

Thermal Analysis (TGA/DTA) for Thermal Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are instrumental in determining the thermal stability of this compound and its metal complexes. researchgate.net These methods provide information about decomposition patterns, phase transitions, and the presence of solvent molecules within the crystal lattice. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. The TGA curve provides quantitative information about the mass loss at different stages of heating, which can be correlated with the loss of specific fragments of the molecule or coordinated solvent molecules. ijmra.us The DTA curve indicates whether the thermal events are exothermic (releasing heat) or endothermic (absorbing heat).

The thermal decomposition of thiocarbohydrazide derivatives and their complexes often occurs in multiple steps. researchgate.net For the free this compound ligand, the initial weight loss may correspond to the melting point, followed by decomposition at higher temperatures. The decomposition pattern can reveal the stability of different parts of the molecule.

Upon complexation with a metal ion, the thermal stability of the ligand is often enhanced. The TGA and DTA curves of the metal complexes typically show decomposition at higher temperatures compared to the free ligand. The decomposition of the complexes may proceed through the loss of any coordinated water or solvent molecules first, followed by the decomposition of the organic ligand framework, and finally, the formation of a stable metal oxide as the end residue at high temperatures. ijmra.us

The analysis of the percentage weight loss at each decomposition step in the TGA curve allows for the proposal of a decomposition pathway and stoichiometry. This information is crucial for understanding the thermal behavior and the strength of the coordination bonds in the complexes.

Table 2: Illustrative Thermal Decomposition Data for a Metal Complex of a Thiocarbohydrazone Ligand

| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Assignment |

| Metal Complex | 1 | 150-250 | 10.5 | 10.2 | Loss of coordinated water molecules |

| 2 | 250-450 | 45.2 | 44.8 | Decomposition of the organic ligand | |

| 3 | >450 | - | - | Formation of metal oxide |

Note: This table provides a generalized example of thermal analysis data for a metal complex of a thiocarbohydrazone ligand. The specific temperatures and weight losses for this compound and its complexes will depend on the metal ion and the specific molecular structure.

Theoretical and Computational Investigations of Furfurylidene Thiocarbohydrazide and Its Derivatives

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are often performed using hybrid functionals, such as B3LYP, combined with various basis sets like 6-311+G(d,p), to model the properties of compounds like Furfurylidene thiocarbohydrazide (B147625) and its derivatives. manchester.ac.uknih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. This process predicts key structural parameters, including bond lengths and bond angles. For thiocarbohydrazide derivatives, DFT calculations can accurately reproduce molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. manchester.ac.ukresearchgate.net

In Furfurylidene thiocarbohydrazide, the optimized geometry would reveal the planarity of the molecule, influenced by the furan (B31954) ring and the thiourea (B124793) moiety. Intramolecular hydrogen bonding, for instance between the furan oxygen and an adjacent N-H group, can be identified, which stabilizes the conformation. researchgate.net The calculated bond lengths for the azomethine (C=N), thiocarbonyl (C=S), and various C-N, N-N, and C-C bonds provide a detailed picture of the electron distribution and bond character within the molecule.

Table 1: Representative Predicted Structural Parameters for Thiocarbohydrazide Derivatives from DFT Calculations. Note: This table presents typical values for related structures as specific data for this compound is not available in the cited literature. The data illustrates the expected parameters.

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Bonds | Predicted Bond Angle (°) |

| Bond Length | C=S | ~1.68 | Bond Angle | C-N-N | ~118 |

| Bond Length | C=N | ~1.29 | Bond Angle | N-C=S | ~125 |

| Bond Length | N-N | ~1.38 | Bond Angle | C-C=N | ~122 |

| Bond Length | C-N (Thioamide) | ~1.36 | Bond Angle | C-O-C (Furan) | ~106 |

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's stability and reactivity. mdpi.com

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich thiocarbohydrazide moiety, particularly the sulfur atom and adjacent nitrogen atoms. The LUMO is typically distributed over the π-system, including the azomethine group (-CH=N-) and the furan ring. researchgate.net This distribution dictates how the molecule interacts with other reagents. The energy gap can be influenced by substituents on the aromatic ring or modifications to the core structure. researchgate.net

Table 2: Representative FMO Parameters for Hydrazone Derivatives from DFT Calculations. Note: This table contains illustrative data from related compounds to demonstrate the typical output of FMO analysis.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Global Hardness (η) | Global Electrophilicity (ω) |

| Thiazole-Hydrazone nih.gov | -6.012 | -1.889 | 4.123 | 2.061 | 3.837 |

| Thiazole-Hydrazone with -NO₂ nih.gov | -6.536 | -2.941 | 3.595 | 1.797 | 5.925 |

| Guanidine-Based Dye nih.gov | -5.29 | -2.39 | 2.90 | - | - |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net

Infrared (IR) Frequencies: Theoretical vibrational analysis can predict the IR spectrum. The calculated frequencies for key functional groups in this compound, such as the N-H stretching, C=N (azomethine) stretching, and C=S (thiocarbonyl) stretching, typically show good correlation with experimental FTIR data after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT can also predict ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. The predicted chemical shifts for the azomethine proton (-N=CH-), the furan ring protons, and the N-H protons are valuable for interpreting experimental spectra and confirming the compound's identity and isomeric form. nih.govpreprints.org

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for Thiocarbohydrazide Derivatives. Note: This table provides an illustration of the correlation between theoretical and experimental data for similar compounds.

| Functional Group | Vibration Mode | Typical Calculated IR Frequency (cm⁻¹) | Typical Experimental IR Frequency (cm⁻¹) nih.gov |

| N-H | Stretching | ~3300-3100 | 3218-3316 |

| C=N (imine) | Stretching | ~1640 | 1528-1538 |

| C=S | Stretching | ~1350 | 1337-1368 |

| Proton | Environment | Typical Calculated ¹H NMR Shift (ppm) | Typical Experimental ¹H NMR Shift (ppm) nih.gov |

| -NH- | Amide/Thioamide | ~11.0-14.0 | 11.3-14.9 |

| -N=CH- | Azomethine | ~8.5 | 8.47-8.90 |

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, color-coded for interpretation.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are the most likely sites for nucleophilic attack. researchgate.net

Green Regions: Represent neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show significant negative potential (red/yellow) localized around the highly electronegative sulfur atom of the thiocarbonyl group and the oxygen atom of the furan ring. These areas represent the primary nucleophilic centers of the molecule. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the N-H groups, identifying them as the main electrophilic or acidic sites. This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Thermodynamic Parameters and Reaction Mechanism Elucidation

Computational chemistry provides the tools to investigate the thermodynamics of chemical reactions, offering insights into their feasibility and spontaneity. semanticscholar.org

By performing frequency calculations on the optimized structures of reactants, transition states, and products, it is possible to determine key thermodynamic parameters. mdpi.com

Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction at constant pressure.

Entropy Change (ΔS): Measures the change in disorder or randomness of the system.

Gibbs Free Energy Change (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

For the synthesis of this compound, which typically involves a condensation reaction between furfural (B47365) and thiocarbohydrazide, DFT calculations can elucidate the reaction mechanism. researchgate.net By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, the entire reaction pathway can be mapped. This analysis can confirm the most likely mechanism and determine the rate-determining step by identifying the transition state with the highest energy barrier. core.ac.uk Such calculations are invaluable for optimizing reaction conditions and understanding the underlying principles of the synthesis.

Computational Approaches to Reaction Pathways and Transition States

Theoretical methods, particularly DFT, are employed to model reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a chemical reaction can be constructed. nih.gov This approach allows for the investigation of different possible reaction pathways for the synthesis of this compound or its subsequent reactions, providing insights into the reaction's feasibility and selectivity. nih.gov

Computational Modeling of Ligand-Metal Interactions and Binding Affinities

Computational modeling is a valuable tool for studying the interaction between ligands and metal ions. nih.govescholarship.org Techniques like DFT can be used to optimize the geometry of metal complexes and calculate the binding energies between the this compound ligand and different metal centers. nih.govescholarship.org These calculations help in understanding the nature of the coordination bonds and predicting the stability and electronic properties of the complexes, complementing experimental findings. nih.gov

Chemical Reactivity and Synthetic Transformations of Furfurylidene Thiocarbohydrazide

General Reactivity with Aldehydes and Ketones (Beyond Initial Formation)

The thiocarbohydrazone functional group in furfurylidene thiocarbohydrazide (B147625) can undergo further reactions with aldehydes and ketones. These reactions typically involve the remaining free amino group of the thiocarbohydrazide backbone. Condensation with a second molecule of an aldehyde or ketone can lead to the formation of bis-thiocarbohydrazones. sapub.org The stability and formation of these products can be influenced by the nature of the carbonyl compound and the reaction conditions. pku.edu.cn For instance, the reaction of thiocarbohydrazide with aldehydes can sometimes lead to the formation of thiocarbohydrazones, which are fungicides for textile fabrics. sapub.org

Hydrazine (B178648) derivatives, in general, react with ketones to form stable hydrazones and with aldehydes to form somewhat less stable hydrazones. thermofisher.com These reactions can be catalyzed by acid. pku.edu.cn The reactivity of the hydrazone can be further utilized in subsequent synthetic steps.

Cyclization Reactions for Heterocyclic System Formation

Furfurylidene thiocarbohydrazide serves as a key building block for the synthesis of a variety of heterocyclic systems. The presence of multiple nucleophilic centers (nitrogen and sulfur atoms) and an electrophilic carbon (of the C=S group) facilitates intramolecular and intermolecular cyclization reactions.

Synthesis of Triazole Derivatives

The reaction of thiocarbohydrazides with various reagents can lead to the formation of 1,2,4-triazole (B32235) rings. nih.govchemistryjournal.net A common method involves the reaction of thiocarbohydrazide with carboxylic acids. nih.govchemrxiv.org This reaction can often be carried out without a solvent, where the excess liquid carboxylic acid serves as both the reactant and the solvent. nih.gov For example, heating thiocarbohydrazide with formic acid, acetic acid, or propionic acid yields the corresponding 3-substituted-4-amino-1,2,4-triazole-5-thiones. nih.gov

Another approach to triazole synthesis involves the reaction of thiocarbohydrazide with carbon disulfide in the presence of a base like pyridine (B92270). scispace.com This reaction can yield 3,5-dimercapto-4-amino-4,1,2-triazole. scispace.com Furthermore, the reaction of thiocarbohydrazide with isothiocyanates can produce 1-(3-mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazides. sapub.org These triazole derivatives can be further modified. For instance, they can react with phenacyl bromide to form triazolo[3,4-b] sapub.orgnih.govresearchgate.netthiadiazines. sapub.org

The following table summarizes the synthesis of some triazole derivatives from thiocarbohydrazide:

| Starting Material | Reagent | Product | Reference |

| Thiocarbohydrazide | Carboxylic Acids (e.g., formic, acetic, propionic acid) | 3-Substituted-4-amino-1,2,4-triazole-5-thiones | nih.gov |

| Thiocarbohydrazide | Carbon Disulfide/Pyridine | 3,5-Dimercapto-4-amino-4,1,2-triazole | scispace.com |

| Thiocarbohydrazide | Isothiocyanates | 1-(3-Mercapto-4-substituted-1,2,4-triazol-5-yl)-3-thiosemicarbazide | sapub.org |

| 4-Amino-3-butyl-1,2,4-triazole-5-thione | Metal Nitrates | Metal complexes of the triazole ligand | sapub.org |

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole derivatives can be synthesized from thiocarbohydrazide through condensation reactions with suitable diketones or their equivalents. chemrxiv.orgchemrxiv.org For instance, the reaction of thiocarbohydrazide with acetylacetone (B45752) (a 1,3-diketone) leads to the formation of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide. chemrxiv.orgchemrxiv.org This reaction proceeds through the initial condensation of one of the hydrazinyl nitrogens with one of the ketone carbonyls, followed by cyclization.

The general strategy for pyrazole synthesis often involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.com In the context of this compound, the unreacted terminal amino group can participate in such cyclizations.

The table below outlines a key reaction for pyrazole synthesis from thiocarbohydrazide:

| Starting Material | Reagent | Product | Reference |

| Thiocarbohydrazide | Acetylacetone | 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide | chemrxiv.orgchemrxiv.org |

Formation of Thiadiazine and Thiazole (B1198619) Ring Systems

This compound and its derivatives are precursors to thiadiazine and thiazole heterocycles. The synthesis of 1,3,4-thiadiazine derivatives can be achieved by reacting thiocarbohydrazide with α-halo ketones or related compounds. sapub.org For example, the reaction with phenacyl bromide can afford triazolo[3,4-b] sapub.orgnih.govresearchgate.netthiadiazines. sapub.org

The formation of 1,3,4-thiadiazoline derivatives has been reported through the catalytic intracyclization of thiocarbohydrazones in the presence of ferric chloride. epstem.net These thiadiazolines can then be used to synthesize more complex heterocyclic systems. epstem.net

Thiazole derivatives can also be synthesized, often through multi-step sequences starting from thiocarbohydrazide. researchgate.net For instance, a thiocarbohydrazide can be converted to a triazole derivative which then undergoes further reaction to form a thiazole-containing fused ring system. researchgate.net

Derivatization through Functional Group Modifications

The this compound molecule possesses functional groups that can be readily modified to create a diverse range of derivatives.

Reactions with Carboxylic Acids

As mentioned in the synthesis of triazoles, thiocarbohydrazide reacts with carboxylic acids, typically at elevated temperatures, to form 4-amino-5-substituted-1,2,4-triazole-3-thiones. sapub.orgnih.govchemrxiv.org This reaction involves the condensation of the carboxylic acid with the two terminal amino groups of the thiocarbohydrazide, followed by cyclization and dehydration. The nature of the carboxylic acid determines the substituent at the 5-position of the resulting triazole ring. sapub.org For example, reaction with valeric acid yields 4-amino-3-butyl-1,2,4-triazole-5-thione. sapub.org

This reactivity allows for the introduction of various functionalities into the resulting heterocyclic system, which can be valuable for tuning the chemical and physical properties of the final compound.

Reactions with Halogenated Compounds

The chemical reactivity of this compound with halogenated compounds is a versatile pathway for the synthesis of various heterocyclic systems. The presence of the nucleophilic sulfur atom and the reactive hydrazone moiety allows for a range of cyclization and substitution reactions. While specific studies on this compound are limited, the reactivity can be inferred from the well-documented reactions of analogous thiocarbohydrazones.

The primary reactions involve the interaction of the thiocarbohydrazone with compounds containing a reactive carbon-halogen bond, such as α-haloketones and other alkyl halides. These reactions typically proceed via initial S-alkylation, followed by an intramolecular cyclization step.

A significant application of these reactions is the synthesis of 1,3-thiazole and 1,3,4-thiadiazine derivatives. For instance, the reaction of mono-thiocarbohydrazones with α-bromoketones in ethanol (B145695) has been shown to yield substituted 1,3-thiazoles and 1,3,4-thiadiazines. The reaction mechanism for the formation of 1,3-thiazoles involves the initial nucleophilic attack of the sulfur atom of the thiocarbohydrazone on the α-carbon of the haloketone, followed by cyclization involving one of the hydrazone nitrogen atoms.

Similarly, the reaction with other bifunctional electrophiles containing halogen atoms can lead to the formation of different heterocyclic rings. For example, the reaction of thiosemicarbazide (B42300), a related compound, with α-halocarbonyl compounds gives thiosemicarbazone derivatives which can then be cyclized to 1,3,4-thiadiazine derivatives.

The table below summarizes the expected products from the reaction of this compound with representative halogenated compounds, based on the known reactivity of thiocarbohydrazones.

Table 1: Predicted Products of Reactions between this compound and Halogenated Compounds

| Halogenated Compound | Reaction Conditions | Predicted Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Ethanol, Reflux | 2-(2-Furfurylidenehydrazinyl)-4-phenyl-1,3-thiazole | |

| Ethyl bromoacetate | Base, Ethanol | 2-(2-Furfurylidenehydrazinyl)-4-oxo-1,3-thiazolidine | |

| Phenacyl bromide | Ethanol | 6-Furfurylideneamino-2-phenyl-1,3,4-thiadiazine | |

| Epichlorohydrin (B41342) | Base | Polymeric resin with pendant this compound moieties |

Formation of Polymeric Structures from Thiocarbohydrazide Derivatives

This compound, and thiocarbohydrazone derivatives in general, can serve as monomers or ligands in the synthesis of various polymeric structures. These can be broadly categorized into coordination polymers and organic polymers.

Coordination Polymers:

The this compound molecule possesses multiple potential donor sites for coordination with metal ions, including the sulfur atom, the imine nitrogen atoms, and the oxygen atom of the furan (B31954) ring. This multidentate character makes it an excellent ligand for the construction of coordination polymers.

The formation of these polymers involves the reaction of the thiocarbohydrazone ligand with a metal salt in a suitable solvent. The resulting structure consists of metal ions bridged by the organic ligand, extending in one, two, or three dimensions. The properties of the resulting coordination polymer, such as its dimensionality, topology, and potential applications in areas like catalysis, sensing, and material science, are influenced by the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions.

While specific research on coordination polymers derived solely from this compound is not extensively documented, numerous studies report the synthesis of coordination polymers from Schiff bases derived from thiocarbohydrazide and various aldehydes or ketones. These studies demonstrate the capability of the thiocarbohydrazone backbone to form stable and diverse polymeric networks with a range of transition metal ions such as Cu(II), Ni(II), Zn(II), and Mn(II). The presence of the furan ring in this compound could introduce additional coordination modes and potentially influence the photophysical properties of the resulting polymers.

Table 2: Examples of Coordination Polymers from Thiocarbohydrazone-based Ligands

| Metal Ion | Ligand | Polymer Dimensionality | Potential Application | Reference |

|---|---|---|---|---|

| Cu(II), Ni(II), Zn(II) | Schiff bases from thiocarbohydrazide | Not specified | Fluorescence, Antibacterial | |

| Mn(II) | bis-[(E)-N'-(methyl(pyridin-2-yl)methylene)]thiocarbohydrazide | Mononuclear and Tetranuclear clusters | Magnetic materials | |

| Zn(II) | Isonicotinoyl hydrazone derivative | 2D | Photoconductivity, Anticancer | |

| Cd(II) | Isonicotinoylhydrazone-based ligands | Not specified | Not specified |

Organic Polymers:

Thiocarbohydrazide and its derivatives can also be incorporated into organic polymer backbones. For instance, the reaction of thiocarbohydrazide with diisocyanates in a boiling xylene-DMF mixture has been reported to yield insoluble, low molecular weight thiocarbohydrazide polyurea copolymers. Although specific examples with this compound are not detailed, its reactive hydrogen atoms on the hydrazine moiety suggest its potential to participate in similar polyaddition or polycondensation reactions.

Furthermore, ion-exchange resins with increased selectivity for certain metal ions have been prepared by the reaction of thiocarbohydrazide with epichlorohydrin and polyethylenepolyamines. The incorporation of the furfurylidene group could modify the chelating properties and selectivity of such resins.

Advanced Academic and Research Applications of Furfurylidene Thiocarbohydrazide

Furfurylidene thiocarbohydrazide (B147625), a Schiff base derived from the condensation of furfural (B47365) and thiocarbohydrazide, has garnered significant interest in various fields of advanced scientific research. Its unique structural features, including the presence of sulfur and nitrogen donor atoms, an azomethine group, and a furan (B31954) ring, make it a versatile ligand and a building block for materials with specialized functions. This article explores its sophisticated applications in catalysis and analytical chemistry, highlighting its role in addressing contemporary research challenges.

Conclusion and Future Research Directions

Summary of Key Research Advances and Contributions

Research into furfurylidene thiocarbohydrazide (B147625) has yielded significant contributions to the field of synthetic and medicinal chemistry. A primary advance lies in the straightforward and efficient synthesis of these compounds. The fundamental reaction involves the condensation of thiocarbohydrazide with furfural (B47365). yu.edu.jonih.gov This reaction can be readily carried out, often under mild conditions such as refluxing in ethanol (B145695) with a catalytic amount of acetic acid, to produce the corresponding Schiff base. nih.gov Variations in the molar ratio of the reactants can lead to the formation of either mono- or bis-furfurylidene thiocarbohydrazone. yu.edu.jo

A significant body of research has been dedicated to exploring the biological activities of furfurylidene thiocarbohydrazide derivatives. These studies have consistently demonstrated the potential of these compounds as potent antimicrobial and anticancer agents. The presence of the furan (B31954) ring, a known pharmacophore, coupled with the thiocarbohydrazone backbone, contributes to their biological efficacy. trdizin.gov.trresearchgate.netnih.gov For instance, derivatives of carbohydrazide (B1668358) bearing a furan moiety have shown cytotoxic activity against human lung cancer cell lines (A549). researchgate.net Specifically, certain compounds demonstrated significant anticancer effects with IC50 values as low as 43.38 µM against A549 cells, while exhibiting low cytotoxicity towards normal fibroblast cells. researchgate.net

Furthermore, the coordination chemistry of this compound has been a fruitful area of investigation. The Schiff base acts as a versatile ligand, capable of forming stable complexes with various transition metals. yu.edu.jocore.ac.uk These metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to the principles of chelation therapy. nih.gov For example, the formation of complexes with copper, nickel, and iron has been shown to be integral to the catalytic activity of these compounds in biological systems. researchgate.net

Emerging Trends and Challenges in this compound Research

The current research landscape for this compound is characterized by several emerging trends. A prominent trend is the rational design of novel derivatives with enhanced and specific biological activities. This involves the strategic modification of the this compound scaffold to optimize its pharmacokinetic and pharmacodynamic properties. The introduction of various substituents on the furan ring or the thiocarbohydrazide backbone allows for the fine-tuning of properties such as lipophilicity and electronic effects, which in turn can influence biological activity. nih.govnih.gov

Another emerging area is the exploration of these compounds in materials science. Their ability to form stable metal complexes makes them suitable for applications in catalysis and as building blocks for coordination polymers. yu.edu.jonih.gov The development of thiocarbohydrazone-based sensors for the detection of metal ions is also a growing field of interest.

Despite the promising advances, several challenges remain in the field. A significant hurdle is the need for more extensive in vivo studies to validate the in vitro findings and to assess the safety and efficacy of these compounds in biological systems. nih.gov While many derivatives show potent anticancer activity in cell-based assays, their translation into clinical candidates requires a deeper understanding of their mechanism of action and potential off-target effects. nih.gov

Furthermore, the synthesis of specific isomers, particularly the mono-substituted this compound, can be challenging to control, often resulting in a mixture of mono- and bis-substituted products. yu.edu.jo Developing more selective and high-yielding synthetic methodologies for specific isomers is a crucial area for future research.

Prospective Avenues for Synthetic Innovation and Application Discovery

The future of this compound research is ripe with opportunities for innovation. In the realm of synthetic chemistry, the development of green and sustainable synthetic methods is a key priority. This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for the preparation of related thiocarbohydrazide derivatives. sphinxsai.com The exploration of novel catalytic systems for the condensation reaction could also lead to more efficient and selective syntheses.

From an applications perspective, the potential of this compound in medicinal chemistry is vast. Future research could focus on:

Drug Discovery and Development: Investigating the potential of these compounds as inhibitors of specific enzymes or as modulators of key signaling pathways involved in disease. nih.gov For example, some thiocarbohydrazones have been identified as catalytic inhibitors of human DNA topoisomerase IIα, a key target in cancer therapy. nih.gov

Antimicrobial Drug Resistance: Designing novel this compound derivatives that can overcome existing mechanisms of antimicrobial resistance. nih.gov

Neurodegenerative Diseases: Exploring the potential of their metal complexes in the context of neurodegenerative diseases where metal ion dysregulation is implicated. nih.gov

Q & A

Q. What are the optimized synthetic protocols for preparing Furfurylidene thiocarbohydrazide (FTC) and its derivatives?

FTC derivatives are typically synthesized via condensation reactions. A common approach involves refluxing thiocarbohydrazide with furfuraldehyde in ethanol under acidic conditions (e.g., HCl catalysis), yielding FTC with 55–93% efficiency . For optimization, the Taguchi method identifies reflux temperature (70°C), molar ratio (hydrazine:CS₂ = 3:1), and reflux time (6 hours) as critical parameters, achieving 92.3% yield for thiocarbohydrazide precursors . Characterization employs FT-IR, ¹H/¹³C NMR, and elemental analysis to confirm structure .

Q. How can spectroscopic techniques elucidate the structural properties of FTC complexes?

FTC’s coordination chemistry with metals (e.g., Cu²⁺, La³⁺, Pr³⁺) is studied via FT-IR (to identify S–M and N–M bonds), UV-Vis (d-d transitions), and magnetic susceptibility measurements. For example, Schiff base derivatives of thiocarbohydrazide show distinct IR peaks at 1600–1650 cm⁻¹ for C=N stretching and 750–800 cm⁻¹ for C–S bonds . X-ray diffraction and thermal analysis (TGA/DSC) further characterize thermal stability and crystallinity .

Q. What are the primary applications of FTC in materials science?

FTC derivatives serve as cross-linkers in polymer frameworks (e.g., chitosan-polyvinyl alcohol composites) for heavy metal adsorption. The macroporous FTC-based adsorbent exhibits Langmuir capacities of 47.16 mg/g (Cu²⁺), 47.39 mg/g (Pb²⁺), and 52.63 mg/g (Hg²⁺), with pseudo-second-order kinetics governing adsorption . FTC also enhances osmium staining in electron microscopy (OTO method), improving tissue contrast without metal coatings .

Advanced Research Questions

Q. How do reaction conditions influence contradictions in FTC synthesis yields across studies?

Discrepancies in yields (e.g., 55% vs. 93%) arise from solvent choice, catalyst concentration, and post-reaction purification. For instance, ethanol with HCl catalysis favors Schiff base formation, while DMF/xylene mixtures in polyurea synthesis yield insoluble, low-strength copolymers . Statistical optimization (e.g., Taguchi orthogonal arrays) resolves such contradictions by isolating dominant factors like temperature .

Q. What mechanistic insights explain FTC’s selectivity in heavy metal adsorption?

DFT studies suggest FTC’s thiocarbonyl and hydrazide groups selectively chelate soft acids (e.g., Hg²⁺) via S- and N-donor sites. Adsorption is thermodynamically spontaneous (ΔG° < 0) and entropy-driven (ΔS° > 0), as shown in chitosan-FTC composites. Intraparticle diffusion models reveal pore-filling dominates initial adsorption, while surface complexation controls equilibrium .

Q. How can FTC derivatives be tailored for enhanced biological activity?

Structure-activity relationships (SAR) show that substituting FTC’s aryl groups with electron-withdrawing groups (e.g., nitro) boosts antimycobacterial activity. For example, 5-nitroisatin-FTC derivatives exhibit MIC values <10 µg/mL against Mycobacterium bovis BCG. Mechanistic studies using fluorescence quenching and DNA-binding assays suggest intercalation as a mode of action .

Q. What computational methods validate FTC’s role in catalytic or optical applications?

First-principles calculations (e.g., DFT) model FTC-metal complexes’ electronic properties. For La³⁺ complexes, charge transfer transitions (LMCT) correlate with UV-Vis peaks at 450–500 nm. TD-DFT simulations further predict FTC’s fluorescence in coordination polymers, aligning with experimental emission spectra .

Methodological Guidance

Q. How to design experiments comparing FTC’s adsorption efficiency across derivatives?

- Variables: Vary substituents (e.g., –NO₂, –OH) on FTC’s aryl rings.

- Controls: Use unmodified thiocarbohydrazide as a baseline.

- Metrics: Measure Langmuir capacity (qₘ), kinetics (k₂), and thermodynamic parameters.

- Tools: Batch adsorption at pH 3–6, ICP-OES for metal quantification, and ANOVA for statistical validation .

Q. What strategies resolve spectral overlaps in FTC characterization?

- Deconvolution: Use Gaussian fitting for overlapping FT-IR peaks (e.g., C=N vs. C=S).

- 2D NMR: HSQC and HMBC correlations differentiate tautomeric forms.

- XPS: Sulfur 2p spectra distinguish thione (161–162 eV) vs. thiol (163–164 eV) species .

Data Contradiction Analysis

Q. Why do some studies report FTC’s herbicidal activity while others emphasize adsorption?

Divergent applications stem from functionalization. Unmodified FTC acts as a herbicide (e.g., 100% weed control at 250 g/ha via triazinone derivatives) , whereas cross-linked FTC composites prioritize adsorption due to increased porosity and chelation sites . Contextual factors (e.g., pH, matrix complexity) further dictate observed outcomes.

Tables

Table 1: Adsorption Performance of FTC-Based Materials

| Metal Ion | qₘ (mg/g) | Kinetic Model | ΔG° (kJ/mol) | Reference |

|---|---|---|---|---|

| Cu²⁺ | 47.16 | Pseudo-2nd | -28.4 | |

| Pb²⁺ | 47.39 | Pseudo-2nd | -29.1 | |

| Hg²⁺ | 52.63 | Pseudo-2nd | -31.7 |

Table 2: Optimization Parameters for FTC Synthesis (Taguchi Method)

| Factor | Optimal Level | Contribution (%) |

|---|---|---|

| Reflux Temperature | 70°C | 48.2 |

| Molar Ratio (N₂H₄:CS₂) | 3.0 | 32.1 |

| Reflux Time | 6 hours | 19.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.